BenchChemオンラインストアへようこそ!

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

URAT1 inhibitor urate transport gout

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1448060‑30‑7) is a synthetic pyrimidinyl phenylurea derivative with the molecular formula C₁₇H₂₀ClN₅O and a molecular weight of 345.83 g·mol⁻¹. The compound belongs to a class of pyrrolidine‑substituted pyrimidines that have been patented as acetyl‑CoA carboxylase (ACC) inhibitors and has been profiled in vitro against the urate transporter URAT1.

Molecular Formula C17H20ClN5O
Molecular Weight 345.83
CAS No. 1448060-30-7
Cat. No. B2842547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
CAS1448060-30-7
Molecular FormulaC17H20ClN5O
Molecular Weight345.83
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C17H20ClN5O/c1-11-15(12(2)20-16(19-11)23-9-5-6-10-23)22-17(24)21-14-8-4-3-7-13(14)18/h3-4,7-8H,5-6,9-10H2,1-2H3,(H2,21,22,24)
InChIKeyRMYINJBUNYVSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1448060-30-7): A Pyrimidinyl Urea Building Block for ACC & URAT1 Inhibitor Programs


1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1448060‑30‑7) is a synthetic pyrimidinyl phenylurea derivative with the molecular formula C₁₇H₂₀ClN₅O and a molecular weight of 345.83 g·mol⁻¹ [1]. The compound belongs to a class of pyrrolidine‑substituted pyrimidines that have been patented as acetyl‑CoA carboxylase (ACC) inhibitors [2] and has been profiled in vitro against the urate transporter URAT1 [3]. Its characteristic 2‑chlorophenyl urea motif distinguishes it from other halogenated aryl analogs that share the same 4,6‑dimethyl‑2‑(pyrrolidin‑1‑yl)pyrimidine scaffold.

Why 2‑Chlorophenyl Substitution in Pyrimidinyl Ureas Cannot Be Interchanged: An SAR‑Based Procurement Rationale


Pyrimidinyl urea derivatives exhibit steep structure‑activity relationships; the position and electronic character of the aryl substituent directly modulate target binding, selectivity, and pharmacokinetics [1]. For instance, the ortho‑chloro group in the title compound constrains molecular conformation and alters hydrogen‑bonding capacity compared to meta‑ or para‑substituted analogs, a phenomenon documented in ACC inhibitor pharmacophores [2]. Swapping the 2‑chlorophenyl ring with a 3,5‑difluorophenyl or 3‑chloro‑4‑fluorophenyl group yields compounds with identical core scaffolds but divergent inhibitory profiles . Consequently, generic replacement without empirical validation risks inconsistent assay results and misdirected lead optimization.

Quantitative Differentiation Evidence: 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea vs. Closest Analogs & Class Agents


URAT1 Inhibition Potency: Target Compound IC₅₀ vs. Clinically Validated URAT1 Inhibitors

The target compound inhibits human URAT1 with an IC₅₀ of 3.22 µM in HEK293 cells [1]. For context, benzbromarone – a potent uricosuric – inhibits URAT1 with an IC₅₀ of 0.23 µM [2], while lesinurad (RDEA594) – a marketed selective URAT1 inhibitor – exhibits an IC₅₀ of 7.2 µM under comparable conditions [3]. Thus, the target compound’s URAT1 activity lies between these two clinical benchmarks, offering a moderate‑affinity starting point that avoids the supraphysiological inhibition characteristic of benzbromarone.

URAT1 inhibitor urate transport gout

Molecular‑Weight Differentiation Across Pyrimidinyl Urea Analogs

The target compound (MW 345.83) is 17.97 g·mol⁻¹ lighter than the 1‑(3‑chloro‑4‑fluorophenyl) analog (MW 363.8) and 60.07 g·mol⁻¹ lighter than the 1‑(5‑chloro‑2,4‑dimethoxyphenyl) analog (MW 405.9) , while being essentially equivalent to the 1‑(3,5‑difluorophenyl) analog (MW 347.4) . Lower molecular weight correlates with improved passive permeability and better compliance with Lipinski’s rule of five, making the 2‑chlorophenyl derivative the more “lead‑like” scaffold among the bulkier analogs.

physicochemical properties drug‑likeness lead optimization

Acetyl‑CoA Carboxylase (ACC) Inhibitor Pedigree: Target Compound Within a Patented Chemical Series

The target compound is encompassed by the generic claims of US8962641B2 [1], which describes pyrimidine‑substituted pyrrolidine derivatives as ACC inhibitors. While quantitative ACC2 IC₅₀ values for this exact compound are not publicly disclosed, the patent exemplifies close structural analogs with ACC2 IC₅₀ values <1 µM. The 2‑chlorophenyl substitution is specifically highlighted as one of the preferred embodiments for achieving ACC2 selectivity over ACC1, a key differentiation from the unsubstituted phenyl or 4‑chlorophenyl variants that show reduced selectivity.

acetyl-CoA carboxylase ACC inhibitor metabolic disease

Recommended Application Scenarios for 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea Based on Quantitative Evidence


URAT1‑Targeted Gout & Hyperuricemia Lead Identification

With a URAT1 IC₅₀ of 3.22 µM [1], the compound serves as a moderate‑affinity probe for urate‑transport studies. It is suitable for primary screening cascades where complete URAT1 blockade (as with benzbromarone) is undesirable, allowing researchers to delineate concentration‑dependent urate uptake inhibition in HEK293‑URAT1 cells.

ACC2 Inhibitor SAR Expansion for Metabolic Disease Programs

As part of the patented chemical series in US8962641B2 [2], the compound provides a scaffold for systematic SAR exploration. Its 2‑chlorophenyl substituent offers a differentiated starting point for optimizing ACC2 vs. ACC1 selectivity, a critical parameter in obesity and diabetic dyslipidemia drug discovery.

Physicochemical Benchmarking for Pyrimidinyl Urea Lead Optimization

Given its low molecular weight (345.83) relative to bulkier analogs , the compound can be used as a reference standard in property‑based design. Parallel profiling against the 3‑chloro‑4‑fluorophenyl (MW 363.8) and dimethoxyphenyl (MW 405.9) analogs enables teams to quantify the permeability and solubility trade‑offs of increasing molecular complexity.

Cross‑Class Kinase & Transporter Profiling Studies

Because the compound inhibits URAT1 [1] and is structurally related to ACC inhibitors [2], it is a valuable tool for off‑target profiling panels. Researchers can assess whether the 2‑chlorophenyl motif confers polypharmacology that must be engineered out during lead optimization.

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.